molecular formula C11H9ClN6O2 B11051579 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-

Cat. No. B11051579
M. Wt: 292.68 g/mol
InChI Key: JDCUJYCELWGSBK-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]- is a complex organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]- typically involves multiple steps. One common method includes the nitration of precursor compounds under controlled conditions. For example, nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid can yield similar oxadiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its unique structure contributes to its thermal stability and energetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]- is unique due to its combination of oxadiazole rings and the presence of a chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and energetic performance.

properties

Molecular Formula

C11H9ClN6O2

Molecular Weight

292.68 g/mol

IUPAC Name

4-[5-[(2-chlorophenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H9ClN6O2/c12-7-4-2-1-3-6(7)5-14-11-15-10(18-19-11)8-9(13)17-20-16-8/h1-4H,5H2,(H2,13,17)(H,14,15,18)

InChI Key

JDCUJYCELWGSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=NO2)C3=NON=C3N)Cl

Origin of Product

United States

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